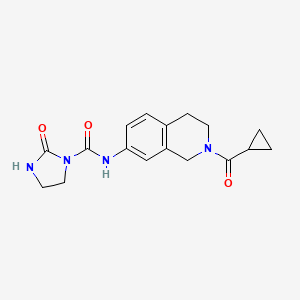
7-(1-羧基-2-氧代咪唑烷-1-基)-2-(环丙烷羰基)-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both a tetrahydroisoquinoline and an imidazolidine moiety, linked through a cyclopropanecarbonyl group. The intricate structure of the compound contributes to its diverse chemical properties and reactivity.
科学研究应用
Chemistry: This compound serves as a versatile building block in synthetic organic chemistry, enabling the construction of more complex molecules.
Biology: In biological research, it can be used to probe cellular processes involving protein interactions or metabolic pathways due to its structural complexity.
Medicine: Pharmacologically, the compound’s unique structure suggests potential as a lead compound in drug discovery, particularly in targeting central nervous system disorders or as an anti-cancer agent.
Industry: Industrial applications might include its use as an intermediate in the synthesis of more complex pharmaceuticals or agrichemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: : This can be achieved through Pictet-Spengler condensation, where a benzaldehyde derivative reacts with an amine in the presence of an acid catalyst.
Cyclopropanation: : The cyclopropanecarbonyl group can be introduced via cyclopropanation of the tetrahydroisoquinoline core using a suitable reagent, such as dihalocarbene or a cyclopropane carboxylic acid derivative.
Imidazolidine Formation: : The final step involves forming the imidazolidine moiety by reacting the intermediate with an appropriate diamine under conditions conducive to cyclization.
Industrial Production Methods: For industrial-scale production, the synthesis methods would need optimization to enhance yield and reduce costs. This often involves selecting the most efficient catalysts and solvents, and potentially using continuous flow reactors to maintain optimal reaction conditions.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, yielding various oxidized derivatives.
Reduction: : Reduction can target the carbonyl groups, leading to hydroxylated products.
Substitution: : The imidazolidine ring can be susceptible to nucleophilic substitutions, altering its reactivity.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide or chromates under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: : Alkyl halides and nucleophiles such as amines or thiols can react under basic or neutral conditions.
Major Products
Oxidized derivatives: : These may include quinoline structures or N-oxides.
Reduced products: : Hydroxylated tetrahydroisoquinoline or imidazolidine derivatives.
Substituted compounds: : These might exhibit modified pharmacological properties or enhanced biological activity.
作用机制
The biological activity of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is mediated through its interaction with specific molecular targets, likely including enzymes or receptors in the central nervous system. The exact pathways and mechanisms remain an area of active research but likely involve modulation of neurochemical signaling or inhibition of oncogenic pathways.
相似化合物的比较
Compared to other tetrahydroisoquinoline or imidazolidine derivatives, this compound stands out due to its unique linkage via a cyclopropanecarbonyl group. This structural distinction imparts distinctive physicochemical properties and reactivity.
Similar Compounds
N-(2-(phenylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide: : Similar in structure but with a phenyl group instead of cyclopropane.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxopyrrolidine-1-carboxamide: : Featuring a pyrrolidine instead of an imidazolidine ring.
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15(12-1-2-12)20-7-5-11-3-4-14(9-13(11)10-20)19-17(24)21-8-6-18-16(21)23/h3-4,9,12H,1-2,5-8,10H2,(H,18,23)(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYASZPDHRMKNSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)N4CCNC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)
![3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea](/img/structure/B2383096.png)


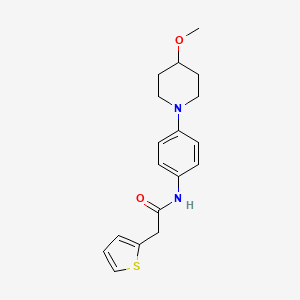


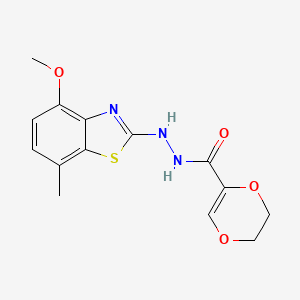
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)
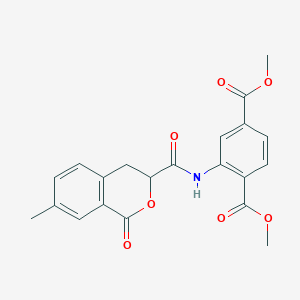
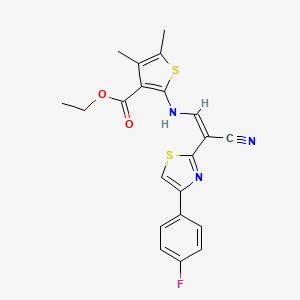
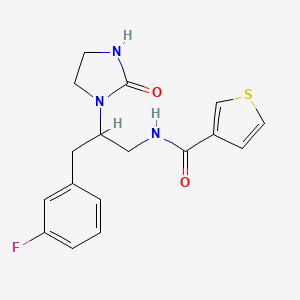
![3-Cyclopropyl-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2383115.png)
![Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine](/img/structure/B2383116.png)
